Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the nitrophenyl group and the hydroxy substituent makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanolic conditions . This process yields the isoxazole ring structure. Further reactions, such as nitration and esterification, are employed to introduce the nitrophenyl and methyl ester groups, respectively .
Chemical Reactions Analysis
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and various electrophiles for substitution reactions. Major products formed from these reactions include amines, ketones, and substituted aromatic compounds .
Scientific Research Applications
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl (4-hydroxy-3-nitrophenyl)acetate: This compound has a similar nitrophenyl group but lacks the isoxazole ring, making it less versatile in terms of chemical reactivity.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities, but their structural framework differs significantly from isoxazoles.
Pyrrolidine derivatives: These compounds feature a five-membered nitrogen-containing ring but differ in their chemical properties and biological activities compared to isoxazoles.
The uniqueness of this compound lies in its combination of the isoxazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-45-6) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol. Its structure includes an isoxazole ring, a hydroxymethyl group, and a nitrophenyl moiety, which contribute to its reactivity and biological potential .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it may interact with various protein targets involved in cancer progression. For instance, preliminary data suggest that the compound has binding affinity towards enzymes related to tumor growth inhibition .
Table 1: Anticancer Activity Assessment
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 16 | Strong |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
The mechanism of action of this compound appears to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. By targeting these pathways, it may induce apoptosis in cancer cells while exerting antibacterial effects through disruption of bacterial cell wall synthesis .
Synthesis Methods
Various synthetic routes have been explored for producing this compound with high purity levels suitable for biological testing. Common methods include:
- Condensation Reactions : Utilizing isoxazole derivatives with hydroxymethyl and nitrophenyl groups.
- Esterification : Converting carboxylic acids to esters using methanol under acidic conditions.
These methods ensure the availability of the compound for further biological evaluation .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- A study published in MDPI highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value of less than 15 µM across multiple assays .
- Another investigation into its antimicrobial properties revealed significant efficacy against common pathogens, supporting its potential use in therapeutic applications .
Properties
Molecular Formula |
C12H10N2O6 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3 |
InChI Key |
LHIIEOGWOZGKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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